N-(3-pyridinylmethyl)-4-[(2-thienylsulfonyl)amino]benzamide
Overview
Description
N-(3-pyridinylmethyl)-4-[(2-thienylsulfonyl)amino]benzamide is a useful research compound. Its molecular formula is C17H15N3O3S2 and its molecular weight is 373.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.05548370 g/mol and the complexity rating of the compound is 542. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Materials Science Applications
Polyamides and poly(amide-imide)s derived from analogous benzamide compounds exhibit significant thermal stability and organo-solubility, making them ideal for high-performance materials used in aerospace, automotive, and electronics industries. For instance, polyamides synthesized from 2,2-bis(4-aminophenoxy) benzonitrile show no significant weight loss before 400 °C and are soluble in aprotic polar solvents, indicating their potential in creating resilient and durable materials (Saxena et al., 2003).
Analytical Chemistry Contributions
In analytical chemistry, compounds related to N-(3-pyridinylmethyl)-4-[(2-thienylsulfonyl)amino]benzamide are used in developing sensitive and selective assays. For example, the development of nonaqueous capillary electrophoretic separation techniques for imatinib mesylate and related substances, showcasing advancements in quality control and drug purity assessment (Ye et al., 2012).
Drug Discovery and Development
In the realm of drug discovery, modifications of the benzamide scaffold have led to the development of selective inhibitors for targets like histone deacetylases (HDACs) and vascular endothelial growth factor receptor-2 (VEGFR-2), demonstrating the compound's utility in cancer therapy. MGCD0103, an orally active HDAC inhibitor, exemplifies this by selectively inhibiting HDACs 1-3 and 11, showing significant antitumor activity (Zhou et al., 2008). Another example is the discovery of BMS-605541, a selective VEGFR-2 inhibitor with potent antitumor efficacy in human lung and colon carcinoma models (Borzilleri et al., 2006).
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-4-(thiophen-2-ylsulfonylamino)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S2/c21-17(19-12-13-3-1-9-18-11-13)14-5-7-15(8-6-14)20-25(22,23)16-4-2-10-24-16/h1-11,20H,12H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZCFBLJXYEKRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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